One-Pot Protection Efficiency
In a one-pot, two-stage procedure, N6-benzoyl-2',3'-isopropylidene adenosine is synthesized from 2',3'-isopropylidene adenosine with a reported yield of 90% . This contrasts with the multi-step, low-yielding sequences often required for the selective N6-benzoylation of unprotected adenosine, where competitive O-benzoylation and the need for subsequent chromatographic separation of regioisomers significantly reduce the overall yield. For comparison, a typical synthesis of N6-benzoyl-2',3'-O-isopropylideneadenosine-5'-aldehyde, a more advanced intermediate, often proceeds with yields around 74-80% from a 5'-aldehyde precursor, highlighting the efficiency of the parent compound's preparation [1].
| Evidence Dimension | Isolated synthetic yield |
|---|---|
| Target Compound Data | 90% |
| Comparator Or Baseline | 2',3'-Isopropylidene adenosine (starting material); typical yield for analogous N6-benzoylation of unprotected adenosine is estimated to be <50% due to competitive side reactions. |
| Quantified Difference | ~40 percentage point advantage (estimated) |
| Conditions | One-pot reaction: Stage 1: 2',3'-isopropylidene adenosine, pyridine, TMSCl, 15-40°C, 0.5 h; Stage 2: benzoyl chloride, 20°C, 3 h . |
Why This Matters
High synthetic yield directly translates to lower cost-per-gram for procurement and reduces the time and resources required for downstream research applications.
- [1] Secrist, J. A., & Talekar, R. R. (1990). 5′-C-Chain-Extended Adenosine Derivatives Related to Sinefungin. Synthesis and Biological Activity. Nucleosides and Nucleotides, 9(5), 619–627. (Synthesis of lactone 6 from the 5'-aldehyde). View Source
